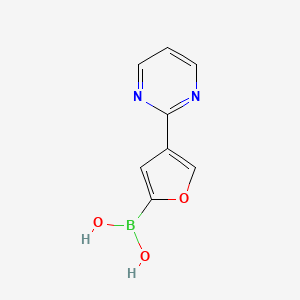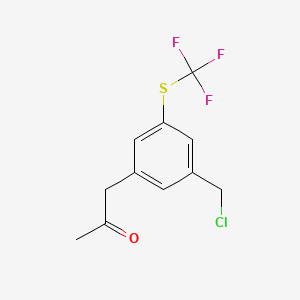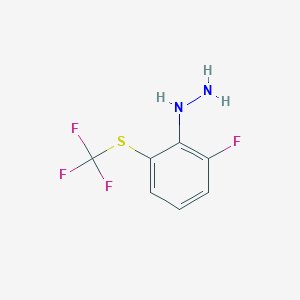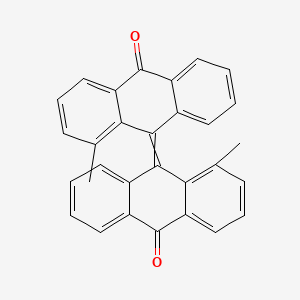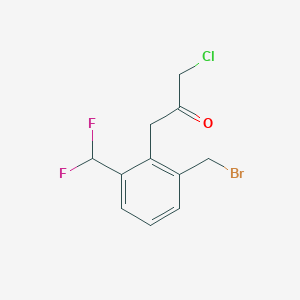
1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromomethyl, difluoromethyl, and chloropropanone groups. Common reagents used in these reactions include bromine, difluoromethylating agents, and chlorinating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions to form new derivatives
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and alkanes, depending on the specific reaction pathway chosen .
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target molecules. Detailed studies on its mechanism of action are ongoing to fully elucidate these pathways .
Comparación Con Compuestos Similares
1-Bromomethyl-2,2-difluorocyclopropane: Shares the bromomethyl and difluoromethyl groups but differs in the core structure.
Difluoromethylated Aromatics: Compounds with similar difluoromethyl groups but different substituents on the aromatic ring
Uniqueness: Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C11H10BrClF2O |
|---|---|
Peso molecular |
311.55 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c12-5-7-2-1-3-9(11(14)15)10(7)4-8(16)6-13/h1-3,11H,4-6H2 |
Clave InChI |
IFPKVKXSWDSPGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)F)CC(=O)CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


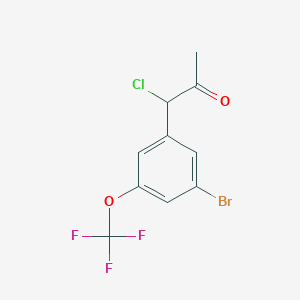
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
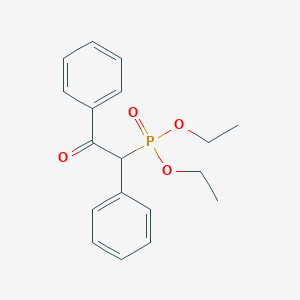
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
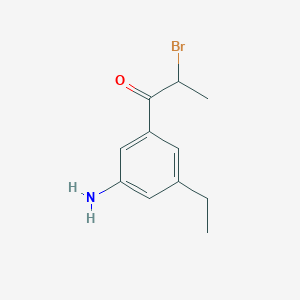
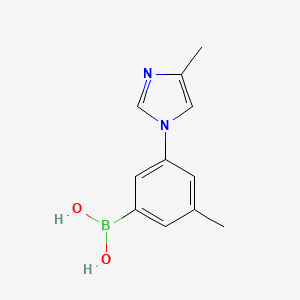
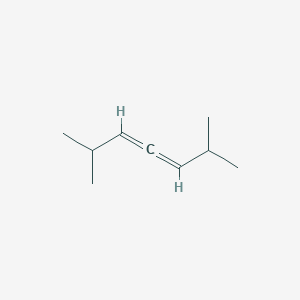
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
